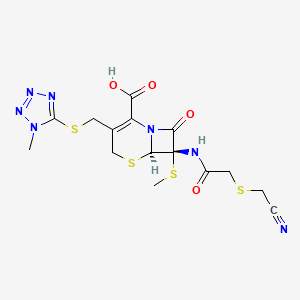

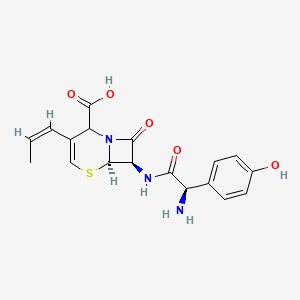

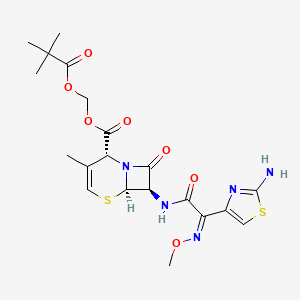

Levofloxacin Impurity 7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levofloxacin Impurity 7, also known as Levofloxacin impurity F, is a reference standard for laboratory tests as prescribed in the European Pharmacopoeia . It is used with the monograph(s): 1455, 2598 .

Synthesis Analysis

The synthesis of Levofloxacin impurities involves reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide . The impurity I is obtained with high purity through washing column chromatography. The impurity I is then heated with acetic anhydride in formic acid to obtain Levofloxacin impurity II .

Molecular Structure Analysis

The polymorphism of levofloxacin has been intensively studied . The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .

科学的研究の応用

Genotoxicity Evaluation

Levofloxacin impurities, including Levofloxacin n-oxide and Descarboxyl Levofloxacin, have been studied for their genotoxic effects. In one study, Levofloxacin n-oxide was evaluated using in silico and in vitro methods, including the mouse lymphoma assay and chromosome aberration assay. The study found that Levofloxacin n-oxide could be controlled as a non-genotoxic impurity despite structural alerts for quinolone-3-carboxylic acid or naphthyridine analogue (Zhu et al., 2012). A similar study on Descarboxyl Levofloxacin also employed in silico and in vitro methods to investigate its genotoxicity and concluded that Descarboxyl Levofloxacin could be controlled as a nongenotoxic impurity (Zhu et al., 2014).

Chromatography Method Development

Several studies have focused on developing chromatography methods for separating and analyzing Levofloxacin and its impurities. Optimization of ligand exchange chromatography for enantioselective separation of Levofloxacin and its chiral impurity has been a subject of research (Abousalih et al., 2021). Another study developed a sensitive method for determining Levofloxacin and its (R)-enantiomer using ligand-exchange high performance liquid chromatography (Yan & Row, 2007).

Impurity Analysis and Quality Control

The quality and impurity profile of Levofloxacin formulations have been extensively analyzed. A study developed a rapid, specific, and sensitive LC-MS/MS method for quantitative analysis of trace impurities in Levofloxacin formulation and evaluated the quality of different formulations (Zheng et al., 2016). Another research used an integrated approach with LC-MS/MS for detecting and characterizing trace impurities in drugs, including Levofloxacin (Zheng et al., 2014).

Stability-Indicating Methods

Studies have developed stability-indicating methods for Levofloxacin in the presence of degradation products and process-related impurities. One such study aimed to quantitatively determine Levofloxacin and its related substances in bulk samples and pharmaceutical dosage forms (Devi & Chandrasekhar, 2009).

Biodegradation and Environmental Impact

The biodegradation of Levofloxacin and its environmental impact have also been examined. A study investigated the biodegradation of Levofloxacin by the microalga Chlorella vulgaris, demonstrating enhanced removal of the drug under specific conditions (Xiong et al., 2017).

Safety And Hazards

Levofloxacin impurity F should be handled in accordance with good occupational hygiene, safety, and laboratory practices to avoid exposure . It should be stored in the original container at +5°C ± 3°C, protected from light . Once the container has been opened, its entire content must be used immediately .

将来の方向性

The quality of the active ingredient, Levofloxacin, has an important role to contribute to successful therapy . The poor quality of raw material, directly and indirectly, causes treatment failure as the presence of insufficient dose, mislabeled content, and poor dissolution characteristics can lead to lower bioavailability . Therefore, more post-marketing surveillance to ensure the quality of Levofloxacin tablets is required to prevent therapy failure and antibiotic resistance .

特性

CAS番号 |

1607796-83-7 |

|---|---|

製品名 |

Levofloxacin Impurity 7 |

分子式 |

C15H14FNO5 |

分子量 |

307.28 |

外観 |

White Solid to Pale Yellow Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)